Fascaplysin

Vue d'ensemble

Description

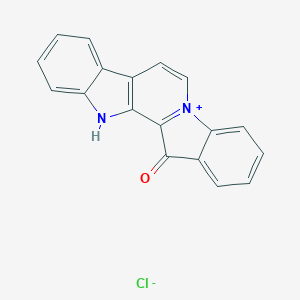

Fascaplysin est un alcaloïde marin basé sur le système cyclique du 12H-pyrido[1–2-a:3,4-b′]diindole. Il a été isolé pour la première fois sous forme de pigment rouge de l'éponge marine Fascaplysinopsis reticulata collectée dans le Pacifique Sud près des Fidji en 1988 . This compound possède un large éventail d'activités biologiques in vitro, notamment des activités analgésique, antimicrobienne, antifongique, antivirale, antimalarique, anti-angiogénique et antiproliférative contre de nombreuses lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

Fascaplysin has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: this compound is used as a model compound for studying marine alkaloids and their synthetic pathways.

Biology: It is studied for its antimicrobial, antifungal, antiviral, and antimalarial properties.

Medicine: this compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), making it a promising candidate for cancer therapy.

Industry: While its industrial applications are limited, this compound’s unique properties make it a subject of interest for developing new therapeutic agents and studying marine natural products.

Mécanisme D'action

Target of Action

Fascaplysin, a marine alkaloid isolated from sponges, primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a key role in the cell cycle and are important anti-cancer drug targets . This compound inhibits CDK4 with surprising selectivity . CDK4 plays a central role in the regulation of the G0–G1 phase of the cell and is required for the G1/S phase transition .

Mode of Action

This compound interacts with its primary target, CDK4, by inhibiting its activity . This inhibition is achieved through the positive charge of this compound, which is crucial for its selectivity . The interaction of this compound with CDK4 leads to the inactivation of the retinoblastoma protein (pRb) by phosphorylation . pRb is a negative regulator of the E2F family of transcription factors , hence phosphorylation of pRb results in the release of transcription factors which activate the expression of the S-phase genes .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial–mesenchymal transition phenotype . This compound also induces ferroptosis and apoptosis . Ferroptosis is induced in lung cancer cells, evidenced by increased levels of ROS and Fe2+ and downregulation of ferroptosis-associated protein and endoplasmic reticulum stress . In addition, ROS was found to mediate this compound-induced apoptosis .

Pharmacokinetics

It is known that this compound exhibits high cytotoxicity against various cancer cells . The IC50 values for this compound have been reported to be as low as 0.4 µM for CDK4 , indicating its potent inhibitory activity

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to induce apoptosis and ferroptosis in cancer cells . This compound significantly upregulates the expression of PD-L1 in lung cancer cells, and enhances anti-PD-1 antitumor efficacy in a syngeneic mouse model . These results suggest that this compound exerts anticancer effects by inducing apoptosis and ferroptosis in vitro, and improving the sensitivity of anti-PD-1 immunotherapy in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in aquaculture, this compound has been investigated as an alternative to antibiotics to control pathogens . The overuse of antibiotics in aquaculture is considered to be an environmental pollution, because it supports the transfer of antibiotic resistance genes within the aquatic environment . This compound, with its antibacterial properties, could potentially be a more environmentally friendly alternative . .

Analyse Biochimique

Biochemical Properties

Fascaplysin has been found to interact with several key enzymes and proteins. It inhibits Cyclin-dependent kinase 4 (CDK4) with surprising selectivity . The positive charge of this compound is crucial for this selectivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial-mesenchymal transition phenotype . It also induces apoptosis and ferroptosis in lung cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits CDK4, a key regulator of the cell cycle . It also increases the phosphorylation of AKT and AMPK, which are considered therapeutic targets for cancer treatment due to their anti-apoptotic or pro-survival functions in cancer .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been found to have improved anti-cancer effects when combined with other compounds . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective against tumor growth at a dosage of 5 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound has been found to cause metabolic stress, with decreased mitochondrial membrane potential and intracellular ATP levels . This suggests that this compound may be involved in metabolic pathways that regulate energy production within cells.

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, it has been found to enhance the cytoplasmic localization of PAX3-FOXO1 in Rh30 cells .

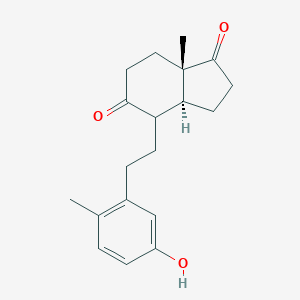

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La première synthèse totale de fascaplysin a été réalisée en sept étapes à partir de l'indole en 1990 . This compound et ses dérivés peuvent être synthétisés à partir de la tryptamine, de la bêta-carboline, des indole-cétones et de l'indigo . Une nouvelle méthode de synthèse en deux étapes des dérivés de this compound basée sur la quaternisation UV à basse température a été rapportée pour la synthèse de la 9-benzyloxythis compound et de la 6-tert-butylthis compound thermolabiles .

Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas bien documentées, probablement en raison de sa structure complexe et des défis liés à sa synthèse. Les progrès de la chimie synthétique pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions : Fascaplysin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de this compound avec des groupes fonctionnels modifiés, tandis que la réduction peut conduire à la formation d'analogues de this compound réduits .

4. Applications de la recherche scientifique

This compound possède un large éventail d'applications dans la recherche scientifique en raison de ses activités biologiques diverses :

Chimie : this compound est utilisé comme composé modèle pour l'étude des alcaloïdes marins et de leurs voies de synthèse.

Biologie : Il est étudié pour ses propriétés antimicrobiennes, antifongiques, antivirales et antimalariques.

Médecine : this compound est un inhibiteur puissant de la kinase dépendante des cyclines 4 (CDK4), ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

Industrie : Bien que ses applications industrielles soient limitées, les propriétés uniques de this compound en font un sujet d'intérêt pour le développement de nouveaux agents thérapeutiques et l'étude des produits naturels marins.

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de CDK4 : this compound inhibe sélectivement CDK4, ce qui conduit à l'arrêt du cycle cellulaire en phase G1 et à l'apoptose subséquente.

Intercalation de l'ADN : this compound s'intercale dans l'ADN, perturbant sa structure et sa fonction, ce qui contribue à ses effets cytotoxiques.

Induction de la ferroptose : this compound induit la ferroptose, une forme de mort cellulaire programmée caractérisée par l'accumulation d'espèces réactives de l'oxygène et de fer.

Comparaison Avec Des Composés Similaires

Fascaplysin est unique en raison de ses activités biologiques puissantes et de sa structure complexe. Des composés similaires incluent d'autres alcaloïdes marins tels que :

Staurosporine : Un inhibiteur de kinase puissant avec un large éventail d'activités biologiques.

Hymenialdisine : Un autre alcaloïde d'origine marine possédant des propriétés anti-inflammatoires et anticancéreuses.

Debromohymenialdisine : Un dérivé de l'hymenialdisine avec des activités biologiques similaires

This compound se distingue par son inhibition sélective de CDK4 et sa capacité à induire plusieurs formes de mort cellulaire, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOOJVYZQILBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114719-57-2 | |

| Record name | Fascaplysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fascaplysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

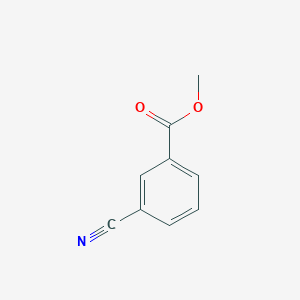

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)